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Compound of Interest

Compound Name: VDM11

Cat. No.: B1662279 Get Quote

CAS Number: 313998-81-1

This technical guide provides an in-depth overview of VDM11, a potent and selective inhibitor

of the anandamide membrane transporter (AMT). It is intended for researchers, scientists, and

professionals in drug development who are interested in the chemical properties, biological

activity, and experimental applications of this compound.

Core Chemical Properties
VDM11, with the chemical name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-

eicosatetraenamide, is a synthetic cannabinoid analog. Its fundamental chemical and physical

properties are summarized in the table below.
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Property Value Reference

CAS Number 313998-81-1 [1][2][3]

Molecular Formula C₂₇H₃₉NO₂ [1][2]

Molecular Weight 409.61 g/mol [1][3]

Physical State

Tan-colored substance,

available as a pure oil or in

solution.[2][4]

Solubility

Soluble in ethanol (30 mg/ml),

DMF (30 mg/ml), and DMSO

(20 mg/ml).[2] It is also

available in a water-soluble

emulsion.[3]

Storage

Desiccate at -20°C, protected

from light, and under an inert

gas like argon.[1][4][5]

Biological Activity and Mechanism of Action
VDM11 is primarily characterized as a potent and selective inhibitor of the anandamide

membrane transporter (AMT), thereby blocking the reuptake of the endogenous cannabinoid

anandamide (AEA) from the synaptic cleft.[1][6] This inhibition leads to an increase in the

extracellular concentration of anandamide, potentiating its effects on cannabinoid receptors

and other targets.[6]

The biological activity of VDM11 extends beyond AMT inhibition, with reported effects on other

components of the endocannabinoid system, albeit with lower potency.
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Target Activity Quantitative Data Reference

Anandamide

Membrane

Transporter (AMT)

Inhibition IC₅₀: 4-11 µM [1][3]

Fatty Acid Amide

Hydrolase (FAAH)
Inhibition

IC₅₀: 1.6 - 2.9 µM

(dependent on BSA

concentration)[7]

[7]

Monoacylglycerol

Lipase (MAGL)
Inhibition

IC₅₀: 6 - 14 µM

(dependent on BSA

concentration)[7]

[7]

Cannabinoid Receptor

1 (CB1)
Weak Agonist/Ligand Kᵢ: > 5-10 µM [1][4]

Cannabinoid Receptor

2 (CB2)
Weak Ligand Kᵢ: > 5-10 µM [1]

Transient Receptor

Potential Vanilloid 1

(TRPV1)

Negligible Agonist

Activity
- [1]

Signaling Pathways Modulated by VDM11
The primary mechanism of VDM11, the inhibition of anandamide reuptake, initiates a cascade

of downstream signaling events. By increasing the availability of anandamide, VDM11 indirectly

modulates pathways regulated by anandamide's targets, most notably the CB1 and TRPV1

receptors.
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Figure 1: VDM11 Mechanism of Action and Downstream Signaling

Experimental Protocols
This section outlines the general methodologies for key experiments involving VDM11. For

detailed, step-by-step procedures, it is recommended to consult the cited primary literature.

Anandamide Uptake Inhibition Assay
This assay measures the ability of VDM11 to inhibit the transport of anandamide into cells.
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Figure 2: Anandamide Uptake Inhibition Assay Workflow

Methodology:
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Cell Culture: Plate appropriate cells (e.g., primary neurons, astrocytes, or cell lines

expressing AMT) in multi-well plates.[8]

Pre-incubation: Wash the cells with buffer and pre-incubate with varying concentrations of

VDM11 or vehicle for a defined period.[8]

Incubation: Add a known concentration of radiolabeled anandamide (e.g., [³H]anandamide)

to the wells and incubate at 37°C for a short period (e.g., 2-15 minutes).[8][9]

Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to

remove extracellular radiolabel.[9]

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using

a liquid scintillation counter.[9]

Data Analysis: Determine the amount of anandamide uptake in the presence of VDM11
relative to the vehicle control to calculate the percent inhibition and subsequently the IC₅₀

value.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the inhibitory effect of VDM11 on the enzymatic activity of FAAH.

Methodology using a fluorescent substrate:

Enzyme Preparation: Use a source of FAAH, such as rat brain homogenates or microsomes

from cells overexpressing FAAH.[3][5]

Reaction Mixture: Prepare a reaction buffer containing the FAAH enzyme source.[3]

Inhibitor Incubation: Add varying concentrations of VDM11 or a known FAAH inhibitor

(positive control) to the reaction mixture and pre-incubate.[3]

Substrate Addition: Initiate the reaction by adding a fluorogenic FAAH substrate (e.g.,

arachidonoyl-7-amino-4-methylcoumarin amide).[2][5]

Fluorescence Measurement: Monitor the increase in fluorescence over time at the

appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) as FAAH
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cleaves the substrate to release the fluorescent product.[3]

Data Analysis: Calculate the rate of reaction and determine the percent inhibition by VDM11
to derive the IC₅₀ value.[3]

Monoacylglycerol Lipase (MAGL) Inhibition Assay
This assay assesses the inhibitory potential of VDM11 against MAGL activity.

Methodology using a fluorometric assay kit:

Enzyme and Substrate Preparation: Prepare the MAGL enzyme and a fluorogenic substrate

according to the manufacturer's instructions.[10]

Inhibitor and Control Wells: Set up wells for the inhibitor (VDM11), a positive control inhibitor,

and a vehicle control.[10]

Reaction Initiation: Add the MAGL enzyme to the wells, followed by the addition of VDM11 or

controls. Pre-incubate to allow for inhibitor interaction.[10]

Substrate Addition and Incubation: Add the fluorogenic substrate to all wells to start the

reaction and incubate at the recommended temperature.[10]

Fluorescence Reading: Measure the fluorescence intensity at the specified excitation and

emission wavelengths.[10]

Data Analysis: Calculate the percentage of MAGL activity inhibition by VDM11 and determine

the IC₅₀ value.[10]

Cannabinoid Receptor (CB1/CB2) Binding Assay
This assay evaluates the binding affinity of VDM11 to cannabinoid receptors.

Methodology using radioligand displacement:

Membrane Preparation: Prepare cell membranes from cells expressing either CB1 or CB2

receptors.[11]
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Binding Reaction: In a multi-well plate, combine the cell membranes, a specific radioligand

for the receptor of interest (e.g., [³H]CP55,940), and varying concentrations of VDM11 or a

known CB receptor ligand (for competition).[11]

Incubation: Incubate the mixture to allow binding to reach equilibrium.[12]

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter plate

to separate the membrane-bound radioligand from the free radioligand.[12]

Quantification: Wash the filters and measure the radioactivity retained on the filters using a

scintillation counter.[12]

Data Analysis: Determine the concentration of VDM11 that displaces 50% of the specific

binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ) using the Cheng-

Prusoff equation.[11]

Conclusion
VDM11 is a valuable pharmacological tool for studying the endocannabinoid system. Its

primary action as an anandamide membrane transporter inhibitor allows for the investigation of

the physiological and pathological roles of elevated anandamide levels. While it exhibits some

off-target effects, particularly on FAAH and MAGL at higher concentrations, its selectivity for

AMT at lower micromolar ranges makes it a useful probe for dissecting endocannabinoid

signaling pathways. The experimental protocols outlined in this guide provide a foundation for

the in vitro characterization of VDM11 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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